molecular formula C17H23N9O5 B1209929 Tetrazolast meglumine anhydrous CAS No. 95190-13-9

Tetrazolast meglumine anhydrous

Cat. No.: B1209929
CAS No.: 95190-13-9
M. Wt: 433.4 g/mol
InChI Key: HSJVWAIYDFGPSF-WZTVWXICSA-N
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Description

Tetrazolast Meglumine Anhydrous is a meglumine salt of tetrazolast, a synthetic antihistaminic agent. Its molecular formula is C₁₀H₆N₈ (CAS: 95104-27-1), distinguishing it structurally from other meglumine-based compounds . As an antihistamine, it modulates histamine receptor activity, though its exact mechanism remains less documented compared to older antihistaminic agents.

Properties

CAS No.

95190-13-9

Molecular Formula

C17H23N9O5

Molecular Weight

433.4 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline

InChI

InChI=1S/C10H6N8.C7H17NO5/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

HSJVWAIYDFGPSF-WZTVWXICSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4

Synonyms

MDL 26,024GO
MLD-26-024GO
tetrazolast
tetrazolast meglumine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Meglumine Antimoniate, another meglumine salt, incorporates antimony for antiparasitic activity, highlighting the versatility of meglumine in drug formulation .
  • Tetrantoin and Tetraxetan differ fundamentally in structure and function, emphasizing the diversity of tetrazole/nitrogen-rich compounds in pharmacology .

Pharmacological and Therapeutic Indications

Compound Primary Indication Mechanism of Action Efficacy Data (from Evidence)
Tetrazolast Meglumine Allergic conditions Histamine receptor antagonism Limited direct data; inferred from class
Meglumine Antimoniate Leishmaniasis Inhibits parasite energy metabolism 97% parasite burden reduction in liposomal formulations
Tetrantoin Epilepsy Sodium channel modulation No specific data provided
Sodium Stibogluconate Leishmaniasis Disrupts parasite mitochondrial function Liposomal forms enhance macrophage uptake

Key Observations :

  • Tetrazolast Meglumine lacks direct efficacy data in the provided evidence, unlike Meglumine Antimoniate , whose liposomal formulations demonstrate significant parasite burden reduction .
  • Both meglumine salts leverage counterions for improved bioavailability, though their therapeutic targets differ widely .

Formulation and Bioavailability Enhancements

Advanced drug delivery systems for meglumine-based and nitrogen-rich compounds are compared below:

Strategy Example Compound Outcome Relevance to Tetrazolast Meglumine
Cyclodextrin Complexation Meglumine Antimoniate-β-CD 2.5x higher oral bioavailability Potential for solubility enhancement
Liposomal Encapsulation Sodium Stibogluconate 97% parasite burden reduction May improve targeted delivery to immune cells
Salt Formation Tetrazolast Meglumine Improved stability (anhydrous form) Confers shelf-life advantages

Key Observations :

  • Cyclodextrin complexes and liposomes have proven effective for other meglumine salts, suggesting analogous strategies could optimize Tetrazolast Meglumine’s delivery .
  • The anhydrous form of Tetrazolast Meglumine may inherently enhance stability, though solubility data are absent in the evidence .

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